molecular formula C8H13N3O B12519226 1-(1-Cyanocyclopentyl)-1-methylurea CAS No. 683222-70-0

1-(1-Cyanocyclopentyl)-1-methylurea

Cat. No.: B12519226
CAS No.: 683222-70-0
M. Wt: 167.21 g/mol
InChI Key: NYACSJUYTZTFTQ-UHFFFAOYSA-N
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Description

1-(1-Cyanocyclopentyl)-1-methylurea is an organic compound that features a cyclopentane ring substituted with a cyano group and a methylurea moiety

Preparation Methods

The synthesis of 1-(1-Cyanocyclopentyl)-1-methylurea typically involves the reaction of 1-amino-1-cyanocyclopentane with methyl isocyanate. The reaction is carried out in a suitable solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

1-(1-Cyanocyclopentyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-(1-aminocyclopentyl)-1-methylurea.

    Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Cyanocyclopentyl)-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyanocyclopentyl)-1-methylurea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the urea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Cyanocyclopentyl)-1-methylurea can be compared with other similar compounds such as:

    1-(1-Cyanocyclopentyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    1-(1-Cyanocyclohexyl)-1-methylurea: Contains a cyclohexane ring instead of a cyclopentane ring.

    1-(1-Aminocyclopentyl)-1-methylurea: The cyano group is replaced with an amino group.

The unique combination of the cyano group and the methylurea moiety in this compound makes it distinct and valuable for specific research purposes .

Properties

CAS No.

683222-70-0

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(1-cyanocyclopentyl)-1-methylurea

InChI

InChI=1S/C8H13N3O/c1-11(7(10)12)8(6-9)4-2-3-5-8/h2-5H2,1H3,(H2,10,12)

InChI Key

NYACSJUYTZTFTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N)C1(CCCC1)C#N

Origin of Product

United States

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